molecular formula C7H8O6 B069309 (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid CAS No. 173934-26-4

(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid

Cat. No. B069309
M. Wt: 188.13 g/mol
InChI Key: FMWCVXXCFOTHGM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, also known as COTCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. COTCA is a cyclic sugar acid that is derived from D-fructose and has a unique molecular structure that makes it an attractive target for researchers in various fields.

Mechanism Of Action

The mechanism of action of (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific enzymes and receptors in the body. (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been shown to bind to certain enzymes that are involved in carbohydrate metabolism, and may also interact with receptors on cell surfaces to affect cellular signaling pathways.

Biochemical And Physiological Effects

(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the modulation of carbohydrate metabolism, the regulation of cellular signaling pathways, and the promotion of cell growth and differentiation. (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.

Advantages And Limitations For Lab Experiments

One advantage of using (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid in lab experiments is its unique molecular structure, which makes it an attractive target for researchers studying carbohydrate metabolism and enzyme-catalyzed reactions. However, one limitation of using (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research involving (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, including the development of new drug delivery systems, the synthesis of novel biomaterials, and the investigation of (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid's potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid and its effects on cellular signaling pathways and carbohydrate metabolism.

Synthesis Methods

The synthesis of (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid can be achieved through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the use of chemical reagents to create (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid from D-fructose, while enzymatic synthesis utilizes enzymes to catalyze the conversion of D-fructose to (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid. Microbial fermentation involves the use of microorganisms to produce (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid through a series of metabolic processes.

Scientific Research Applications

(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and biotechnology. In biochemistry, (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been used as a substrate for enzymes that catalyze the breakdown of carbohydrates, as well as a model compound for studying the mechanisms of enzyme-catalyzed reactions. In pharmacology, (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been investigated for its potential use as a drug delivery vehicle, due to its unique molecular structure and ability to bind to specific receptors. In biotechnology, (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been used as a building block for the synthesis of novel biomaterials, such as hydrogels and nanoparticles.

properties

CAS RN

173934-26-4

Product Name

(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid

Molecular Formula

C7H8O6

Molecular Weight

188.13 g/mol

IUPAC Name

(2R)-2-(carboxymethyl)-5-oxooxolane-2-carboxylic acid

InChI

InChI=1S/C7H8O6/c8-4(9)3-7(6(11)12)2-1-5(10)13-7/h1-3H2,(H,8,9)(H,11,12)/t7-/m1/s1

InChI Key

FMWCVXXCFOTHGM-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@](OC1=O)(CC(=O)O)C(=O)O

SMILES

C1CC(OC1=O)(CC(=O)O)C(=O)O

Canonical SMILES

C1CC(OC1=O)(CC(=O)O)C(=O)O

synonyms

(R)-HOMOCITRIC ACID LACTONE

Origin of Product

United States

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